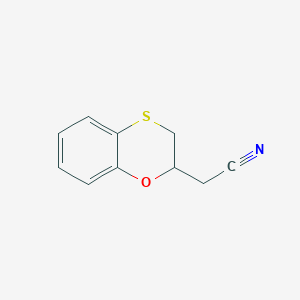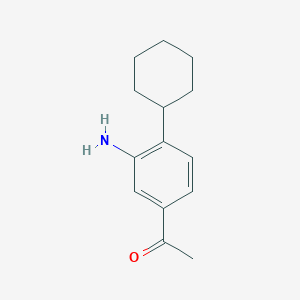
N,N-Dicyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dicyclohexylurea is an organic compound belonging to the urea family. It is characterized by its chemical formula C13H24N2O and a molecular weight of 224.348 g/mol . This compound is typically a byproduct of the reaction between dicyclohexylcarbodiimide and amines or alcohols . It is known for its role as a potent inhibitor of soluble epoxide hydrolase (sEH), which has implications in various biological processes .
Preparation Methods
N,N-Dicyclohexylurea can be synthesized through several methods:
Reaction of Cyclohexylamine and S,S-Dimethyl Dithiocarbonate: This method involves the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate to produce this compound.
Reaction of Dicyclohexylcarbodiimide with Amines or Alcohols: This is a common industrial method where dicyclohexylcarbodiimide reacts with amines or alcohols to form this compound as a byproduct.
Chemical Reactions Analysis
N,N-Dicyclohexylurea undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Formation of Esters and Amides: In the presence of dicyclohexylcarbodiimide, it can form esters and amides through the Steglich esterification process.
Scientific Research Applications
N,N-Dicyclohexylurea has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of N,N-Dicyclohexylurea is its inhibition of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a role in regulating blood pressure and inflammation . By inhibiting sEH, this compound increases the levels of EETs, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
N,N-Dicyclohexylurea can be compared with other urea derivatives:
1,3-Dicyclohexylurea: Similar in structure but differs in the position of the cyclohexyl groups.
This compound: Another urea derivative with similar properties but different applications in organic synthesis.
1-Cyclohexyl-3-phenylurea: This compound has a phenyl group instead of a second cyclohexyl group, leading to different chemical properties and applications.
This compound stands out due to its specific inhibition of sEH and its role in regulating blood pressure, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H24N2O |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1,1-dicyclohexylurea |
InChI |
InChI=1S/C13H24N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,16) |
InChI Key |
SCCCIUGOOQLDGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(3-bromophenyl)thio]propanoate](/img/structure/B8622116.png)


![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}adamantane-1-carboxamide](/img/structure/B8622129.png)
![2-Bromo-6-methoxybenzo[d]oxazole](/img/structure/B8622137.png)







